molecular formula C9H18NO2 B12398469 Tempol-d17,15N

Tempol-d17,15N

Cat. No.: B12398469
M. Wt: 190.34 g/mol
InChI Key: UZFMOKQJFYMBGY-BIXFOSJQSA-N
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Description

Tempol-d17,15N, also known as 4-Hydroxy-TEMPO-d17,15N, is a deuterium-labeled version of Tempol. Tempol is a general superoxide dismutase-mimetic agent that efficiently neutralizes reactive oxygen species. The deuterium and nitrogen-15 labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tempol-d17,15N is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Tempol molecule. The synthesis involves the use of deuterated reagents and nitrogen-15 labeled compounds under controlled reaction conditions. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotopically labeled compounds. The production is carried out under strict quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tempol-d17,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxoammonium cations, hydroxylamine derivatives, and substituted this compound compounds .

Scientific Research Applications

Tempol-d17,15N has a wide range of scientific research applications, including:

    Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in studies of oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes .

Mechanism of Action

Tempol-d17,15N exerts its effects by mimicking the activity of superoxide dismutase, an enzyme that neutralizes reactive oxygen species. The compound efficiently scavenges superoxide radicals, thereby reducing oxidative stress. The molecular targets include reactive oxygen species and various cellular components affected by oxidative stress. The pathways involved include the reduction of superoxide radicals to hydrogen peroxide and subsequent detoxification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tempol-d17,15N is unique due to its isotopic labeling, which makes it particularly useful in studies requiring precise tracking and quantification of the compound. The deuterium and nitrogen-15 labels provide distinct advantages in pharmacokinetic and metabolic studies, allowing for more accurate measurements and analysis .

Properties

Molecular Formula

C9H18NO2

Molecular Weight

190.34 g/mol

InChI

InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,10+1

InChI Key

UZFMOKQJFYMBGY-BIXFOSJQSA-N

Isomeric SMILES

[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H]

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)O)C

Origin of Product

United States

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